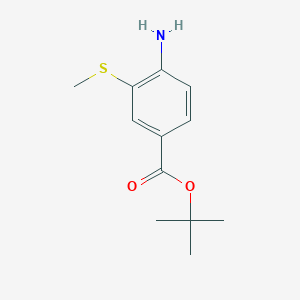
Tert-butyl 4-amino-3-methylsulfanylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-3-methylsulfanylbenzoate, also known as tert-butyl 4-amino-3-(methylthio)benzoate or MTA, is a synthetic compound that has been used in scientific research for several decades. MTA is a member of the benzoate family of organic compounds and has a molecular formula of C12H17NO2S.
Mecanismo De Acción
The mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in inflammation and cancer cell growth. MTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MTA has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MTA inhibits the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MTA has also been shown to inhibit the proliferation and migration of cancer cells in vitro. In vivo studies have shown that MTA can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTA in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. MTA is also stable under normal laboratory conditions, making it easy to store and handle. However, one limitation of using MTA in lab experiments is its limited availability and high cost, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on MTA. One area of interest is the development of new antibiotics based on MTA's anti-microbial properties. Another area of interest is the development of MTA-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential side effects in humans.
Métodos De Síntesis
MTA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-hydroxy-3-methylbenzoate with thionyl chloride to form Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-chloro-3-methylbenzoate. The resulting compound is then reacted with sodium thiomethoxide to yield Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-methylsulfanyl-3-methylbenzoate. Finally, the compound is treated with ammonia to obtain Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-amino-3-methylsulfanylbenzoate.
Aplicaciones Científicas De Investigación
MTA has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MTA has also been shown to inhibit the growth of certain bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
tert-butyl 4-amino-3-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)8-5-6-9(13)10(7-8)16-4/h5-7H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLSJVNSAJZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-3-methylsulfanylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2658875.png)

![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)
![1-isobutyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2658880.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2658883.png)

![N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2658890.png)
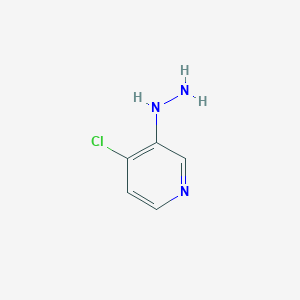
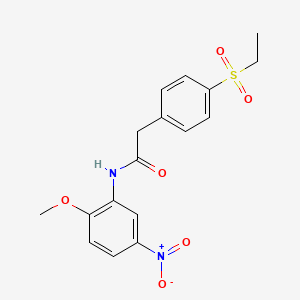
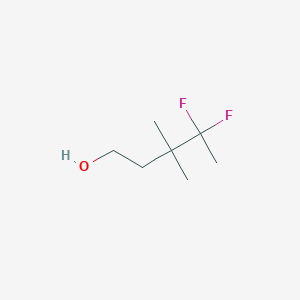
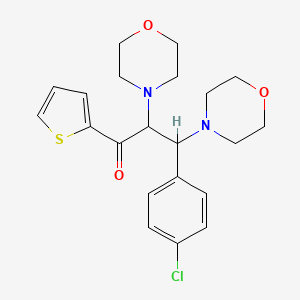
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)
